rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid, cis is a chiral compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
The synthesis of rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid, cis can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates . Industrial production methods often utilize flow chemistry techniques to ensure high yields and efficiency .
Chemical Reactions Analysis
rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid, cis undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or disulfides .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying enzyme-substrate interactions and stereoselective processes . In medicine, rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid, cis is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or a precursor for drug development . Industrial applications include its use in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid, cis involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . Additionally, it may participate in redox reactions, influencing cellular oxidative stress and signaling pathways . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid, cis can be compared with other similar compounds, such as rac-(1R,2R)-2-bromocyclopropane-1-carboxylic acid, cis and rac-(1R,2R)-2-(isopropoxycarbonyl)cyclohexane-1-carboxylic acid . These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the sulfanyl group in this compound imparts unique chemical properties, such as its ability to undergo redox reactions and form disulfide bonds, which are not observed in its analogs .
Properties
CAS No. |
2694063-13-1 |
---|---|
Molecular Formula |
C7H12O2S |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.